molecular formula C20H29ClN2O B11388102 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11388102
M. Wt: 348.9 g/mol
InChI Key: BSESPURWKYSJPK-UHFFFAOYSA-N
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Description

1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a chlorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine and azepane rings makes it a valuable scaffold for the development of new drugs and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and azepane rings can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Piperidin-2-yl-ethyl)-azepane: Lacks the chlorobenzoyl group, making it less versatile in terms of chemical reactivity.

    2-Chlorobenzoyl-piperidine:

Uniqueness

1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the combination of the piperidine and azepane rings with the chlorobenzoyl group. This structure provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical reactivity .

Properties

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C20H29ClN2O/c21-19-11-4-3-10-18(19)20(24)23-15-8-5-9-17(23)12-16-22-13-6-1-2-7-14-22/h3-4,10-11,17H,1-2,5-9,12-16H2

InChI Key

BSESPURWKYSJPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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